methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
Description
Methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 2-hydroxyethyl substituent at position 1 of the pyrazolo-pyrimidine core.
- A methyl thioacetate group at position 6, linked via a sulfur atom.
- A 4-oxo-4,5-dihydro moiety, contributing to hydrogen-bonding interactions.
Its synthesis likely follows established methods for pyrazolo-pyrimidine derivatives, such as alkylation of a thiol precursor with methyl chloroacetate under basic conditions .
Properties
IUPAC Name |
methyl 2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-18-7(16)5-19-10-12-8-6(9(17)13-10)4-11-14(8)2-3-15/h4,15H,2-3,5H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDGDRPTZWNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
Source demonstrates that heating 3-aminopyrazole with ethyl acetoacetate in glacial acetic acid at 120°C for 1.5 hours yields 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (72% yield). Adapting this method, the pyrazolo[3,4-d]pyrimidin-4-one core can be synthesized by substituting ethyl acetoacetate with malonyl derivatives. For example, reacting 3-amino-1-(2-hydroxyethyl)pyrazole with dimethyl malonate under acidic conditions facilitates cyclization to form the 4-oxo-4,5-dihydro structure.
Diazotization and Cyclization
Source highlights diazonium salt intermediates for constructing pyrazolo[1,5-a]pyrimidines. Applying this strategy, 3-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate undergoes diazotization with nitrous acid, followed by cyclization with β-ketoesters to form the pyrimidinone ring. This method offers regioselectivity but requires careful pH control to avoid byproducts.
Thioetherification with Methyl Thioacetate
Incorporating the methyl thioacetate moiety at position 6 requires thiolation followed by alkylation.
Thiolation of Pyrazolo[3,4-d]Pyrimidin-4-One
Source describes thiolation using phosphorus pentasulfide (P₂S₅) in dry dioxane. For the target compound, treating 6-chloro-1-(2-hydroxyethyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine with P₂S₅ at reflux yields the 6-mercapto derivative.
Alkylation with Methyl Chloroacetate
The 6-mercapto intermediate reacts with methyl chloroacetate in the presence of triethylamine (TEA) in THF at 0–5°C. Source reports 85–90% yields for analogous thioetherifications, with purity confirmed by HPLC.
Optimization and Reaction Conditions
Key Observations :
-
Solvent Selection : Ethanol and glacial acetic acid enhance solubility of intermediates, while THF minimizes side reactions during alkylation.
-
Catalyst Efficiency : Pd/C (5% loading) enables selective nitro group reduction without dehalogenation.
-
Temperature Control : Low temperatures (−5°C to 5°C) during nitrosation and alkylation prevent epimerization.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways during pyrimidinone formation can lead to isomeric byproducts. Source resolves this using sterically hindered β-ketoesters to favor the desired regioisomer.
-
Catalyst Poisoning : Residual halogens from intermediates (e.g., 3-bromo derivatives) deactivate Pd/C. Source recommends thorough washing with EDTA solutions to remove metal ligands.
-
Thiol Oxidation : The 6-mercapto intermediate is prone to oxidation. Source advises conducting reactions under nitrogen and adding antioxidants like BHT .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form a hydroxyl group.
Substitution: The thioacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thioacetate derivatives.
Scientific Research Applications
Structural Features
- Pyrazolo[3,4-d]pyrimidine Core : This bicyclic structure is pivotal for the compound's biological activity.
- Thioester Group : Enhances lipophilicity and potential for enzyme interactions.
- Hydroxyethyl Substituent : May influence solubility and bioavailability.
Antitumor Activity
Research has indicated that compounds containing a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. A study demonstrated that similar derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate was shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory potential of this compound have shown promising results. It was found to reduce pro-inflammatory cytokine levels in cellular models of inflammation, suggesting that it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amino acids | Acidic/Basic conditions |
| 2 | Thioesterification | Thiols | Mild heating |
| 3 | Methylation | Methyl iodide or dimethyl sulfate | Base catalysis |
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal assessed the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, demonstrating its potential as an alternative therapeutic agent .
Case Study 3: Anti-inflammatory Mechanism
In vitro studies exploring the anti-inflammatory effects highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its role in modulating inflammatory pathways .
Mechanism of Action
The mechanism of action of methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The hydroxyethyl and thioacetate groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions at position 1 (R-group) and modifications to the thioacetate side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Data
- Docking Studies : Pyrazolo-pyrimidine derivatives often bind ATP pockets in kinases; the 4-oxo group and sulfur atom are critical for hydrogen bonding and hydrophobic interactions .
Biological Activity
Methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention due to its diverse biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, a compound with a similar scaffold demonstrated significant inhibitory activity against various tumor cell lines. The IC50 value for A549 lung cancer cells was reported at 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly influence its biological activity. For example:
- Compound 1a : IC50 = 2.24 µM against A549 cells.
- Compound 1d : IC50 = 1.74 µM against MCF-7 breast cancer cells, indicating enhanced activity with specific substitutions on the scaffold .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study evaluated a library of such compounds against Staphylococcus aureus and Escherichia coli , revealing promising antibacterial activity. Notably, certain derivatives exhibited dual action as kinase inhibitors and antimicrobial agents, which may be beneficial in treating infections in cancer patients .
Case Studies
- Antitumor Efficacy : In vivo studies demonstrated that specific pyrazolo[3,4-d]pyrimidine derivatives could reduce tumor volumes significantly by blocking Bcr-Abl T315I mutant kinase activity. For instance, one compound led to a 50% reduction in tumor size in treated mice compared to controls .
- Antibacterial Properties : Another study reported that selected pyrazolo[3,4-d]pyrimidines inhibited DNA polymerase III in S. aureus , showcasing their potential as effective antibacterial agents alongside traditional antibiotics like ampicillin and kanamycin .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Q & A
What are the common synthetic pathways for methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves a multi-step approach starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. Key steps include:
- Step 1 : Condensation of a substituted pyrazole precursor with a thiourea derivative to introduce the thioether moiety.
- Step 2 : Acylation with methyl bromoacetate to attach the acetate ester group.
- Step 3 : Introduction of the 2-hydroxyethyl substituent via nucleophilic substitution or alkylation.
Optimization focuses on temperature control (e.g., 60–80°C for acylation), catalyst selection (e.g., triethylamine for deprotonation), and solvent choice (e.g., DMF for solubility). Yield improvements (≥70%) are achieved by monitoring reaction progress via TLC or HPLC .
Which structural features of this compound influence its reactivity and biological activity?
Level : Basic
Methodological Answer :
Critical structural elements include:
- Pyrazolo[3,4-d]pyrimidinone core : Provides planar aromaticity for π-π stacking with biological targets (e.g., enzyme active sites).
- Thioether linkage (-S-) : Enhances stability against hydrolysis compared to ethers while allowing nucleophilic substitution.
- 2-Hydroxyethyl group : Increases solubility in polar solvents and potential for hydrogen bonding.
- Methyl ester : Acts as a prodrug moiety, enabling hydrolysis to the active carboxylic acid in vivo.
These features collectively impact binding affinity to kinases or other enzymes, as seen in analogs with IC50 values <1 µM .
How should researchers design experiments to evaluate this compound’s biological activity, particularly in cancer models?
Level : Advanced
Methodological Answer :
A robust experimental design includes:
- Cell line selection : Use cancer lines with validated kinase dependencies (e.g., HL-60 leukemia, A549 lung adenocarcinoma) .
- Dose-response assays : Test concentrations from 0.1–100 µM, using MTT or CellTiter-Glo for viability measurements.
- Control compounds : Include known kinase inhibitors (e.g., imatinib) for benchmarking.
- Mechanistic validation : Pair cytotoxicity assays with Western blotting for phosphorylation status of target kinases (e.g., BCR-ABL, EGFR).
- Data normalization : Express results as % inhibition relative to untreated controls, with triplicate runs to ensure reproducibility .
How can contradictions in biological activity data between this compound and its analogs be resolved?
Level : Advanced
Methodological Answer :
Discrepancies often arise from:
- Substituent effects : For example, replacing the 2-hydroxyethyl group with a methoxyphenyl (as in ) may alter steric hindrance or logP, impacting membrane permeability.
- Stereochemical factors : Unresolved racemic mixtures in analogs can lead to variable activity.
- Assay conditions : Differences in serum concentration or incubation time affect compound stability.
Resolution strategies : - Perform docking simulations (e.g., AutoDock Vina) to compare binding modes.
- Synthesize and test enantiomerically pure derivatives.
- Standardize assays across labs using ISO guidelines .
What analytical techniques are recommended for characterizing this compound and confirming purity?
Level : Basic
Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and connectivity (e.g., δ 4.2 ppm for -OCH3, δ 2.8–3.1 ppm for pyrimidine protons) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity threshold.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ expected ~409.1 m/z).
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency?
Level : Advanced
Methodological Answer :
- Systematic substituent variation : Modify the 2-hydroxyethyl group (e.g., replace with cyclopropylmethyl or fluorinated alkyl chains) and the pyrimidinone core (e.g., introduce electron-withdrawing groups at position 4).
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points.
- In vitro ADMET profiling : Assess metabolic stability (human liver microsomes), solubility (shake-flask method), and CYP inhibition.
Prioritize derivatives with >10-fold potency improvements in enzyme assays (e.g., IC50 < 50 nM) and >2-hour metabolic half-life .
What strategies mitigate solubility challenges during in vitro testing?
Level : Advanced
Methodological Answer :
- Prodrug modification : Replace the methyl ester with a more hydrophilic group (e.g., carboxylate) post-assay.
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on ionization state.
Validate solubility via nephelometry and confirm bioactivity in parallel assays to rule out excipient interference .
How can mechanistic studies elucidate this compound’s interaction with kinase targets?
Level : Advanced
Methodological Answer :
- Molecular docking : Align the compound with kinase X-ray structures (e.g., PDB 1IEP for ABL1) using Glide or GOLD.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Mutagenesis : Engineer kinase mutants (e.g., T315I in BCR-ABL) to test resistance profiles.
- SPR spectroscopy : Measure binding kinetics (ka/kd) for lead optimization .
What protocols ensure compound stability during long-term storage?
Level : Basic
Methodological Answer :
- Storage conditions : -20°C in amber vials under argon atmosphere to prevent oxidation.
- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants.
- Stability monitoring : Perform HPLC every 6 months; discard if degradation peaks exceed 5%.
- Buffer compatibility : Avoid aqueous solutions at pH >8.0 to prevent ester hydrolysis .
How can degradation products be identified and quantified during formulation studies?
Level : Advanced
Methodological Answer :
- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions.
- LC-MS/MS : Use a Q-TOF system to fragment and identify degradants (e.g., hydrolyzed carboxylic acid).
- Quantitation : Develop a validated UPLC method with a calibration curve (R² ≥0.99) for major degradants.
- Toxicology assessment : Test degradants in Ames or micronucleus assays if present at ≥0.2% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
